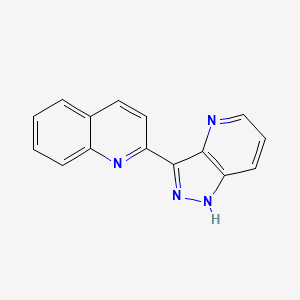
Quinolinylpyrazolopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinylpyrazolopyridine is a heterocyclic compound that combines the structural features of quinoline, pyrazole, and pyridine. These fused ring systems endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinolinylpyrazolopyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Quinolinylpyrazolopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
Quinolinylpyrazolopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of quinolinylpyrazolopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an agonist of the 5-HT2C receptor, which is involved in pharmacological weight reduction . The compound’s effects are mediated through the modulation of signaling pathways and the inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogenous base with a benzene ring fused to a pyridine ring.
Pyrazole: A five-membered ring containing two adjacent nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom.
Uniqueness: Quinolinylpyrazolopyridine is unique due to its fused ring structure, which combines the properties of quinoline, pyrazole, and pyridine. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C15H10N4 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-(1H-pyrazolo[4,3-b]pyridin-3-yl)quinoline |
InChI |
InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-12(17-11)15-14-13(18-19-15)6-3-9-16-14/h1-9H,(H,18,19) |
Clé InChI |
ACJXYJZLTZECTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


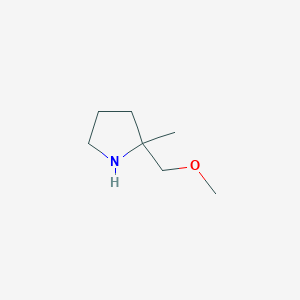
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
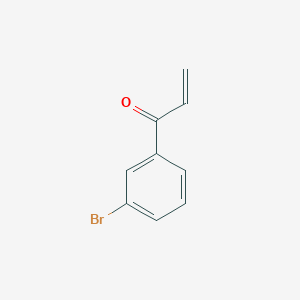

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
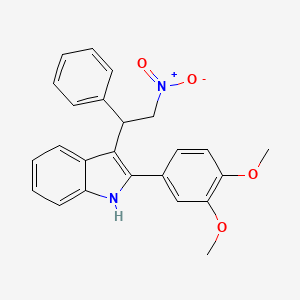
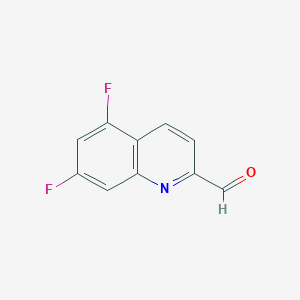
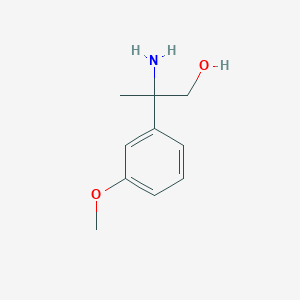
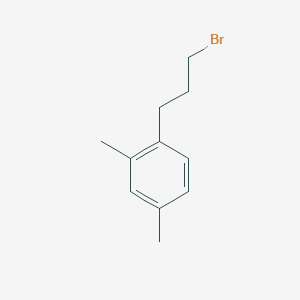
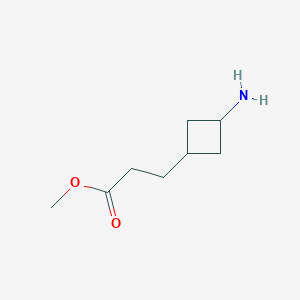
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
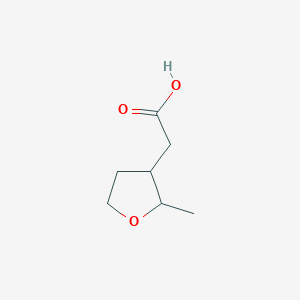
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
